molecular formula C20H33NO3 B11324567 N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide

N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide

Katalognummer: B11324567
Molekulargewicht: 335.5 g/mol
InChI-Schlüssel: WECPRHUTBOEXOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes an oxane ring, a furan ring, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide typically involves multiple steps, starting with the preparation of the oxane and furan intermediates. The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an acid catalyst. The furan ring can be prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid.

The final step involves the coupling of the oxane and furan intermediates with an acetamide group. This can be achieved through a nucleophilic substitution reaction, where the amine group of the acetamide attacks the electrophilic carbon of the oxane-furan intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxane ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Wirkmechanismus

The mechanism of action of N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane and furan rings provide structural rigidity, allowing the compound to fit into specific binding sites. The acetamide group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the interaction and modulating the protein’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(thiophen-2-YL)methyl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(pyridin-2-YL)methyl]acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide is unique due to the combination of the oxane and furan rings, which provide a distinct structural framework that can interact with specific biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C20H33NO3

Molekulargewicht

335.5 g/mol

IUPAC-Name

N-[2-(2-ethyl-2-methyl-4-propan-2-yloxan-4-yl)ethyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H33NO3/c1-6-19(5)15-20(16(2)3,10-13-24-19)9-11-21(17(4)22)14-18-8-7-12-23-18/h7-8,12,16H,6,9-11,13-15H2,1-5H3

InChI-Schlüssel

WECPRHUTBOEXOM-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(CCO1)(CCN(CC2=CC=CO2)C(=O)C)C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.